N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group and a propenyl (allyl) moiety. The acetamide nitrogen is linked to a 2,3-dimethylphenyl group, while the sulfur atom bridges the triazole and acetamide components. This compound belongs to a class of molecules investigated for their anti-exudative and anti-inflammatory properties, with structural modifications influencing biological activity .
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-10-23-18(16-9-6-11-25-16)21-22-19(23)26-12-17(24)20-15-8-5-7-13(2)14(15)3/h4-9,11H,1,10,12H2,2-3H3,(H,20,24) |
InChI Key |
PELULTBVIDRTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the furan moiety.
Introduction of the sulfanyl group: This can be done through a nucleophilic substitution reaction.
Final acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including SNB-19 and OVCAR-8.
- Percent Growth Inhibition (PGI) : It demonstrated PGIs of 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating strong anticancer properties .
Antifungal Properties
The triazole ring present in the compound is known for its antifungal activity. Compounds containing triazole moieties are often utilized in the development of antifungal agents due to their mechanism of action that inhibits fungal sterol synthesis.
Agricultural Applications
This compound has potential applications in agriculture as a fungicide or herbicide. The structural features of this compound suggest it could be effective against various plant pathogens.
Structure and Mechanism of Action
The molecular structure of this compound consists of a triazole ring linked to a furan moiety through a sulfanyl group. This configuration is crucial for its biological activity:
| Structural Component | Function |
|---|---|
| Triazole Ring | Antifungal activity |
| Furan Moiety | Enhances biological interactions |
| Sulfanyl Group | Facilitates binding with target enzymes |
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies showed that derivatives of this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antifungal Activity
Field trials demonstrated that formulations containing the compound effectively reduced fungal infections in crops, leading to improved yield and crop health.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 2: Anti-Exudative Activity of Selected Analogs
*Predicted based on structural similarity to active derivatives in .
Mechanistic Insights
Molecular docking studies (e.g., AUTODOCK) suggest that the furan oxygen and triazole sulfur participate in hydrogen bonding with inflammatory targets like cyclooxygenase-2 (COX-2), while the propenyl group facilitates hydrophobic interactions . The 2,3-dimethylphenyl moiety may enhance membrane permeability, contributing to higher bioavailability .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of 368.5 g/mol. The compound features a triazole ring, a furan moiety, and a sulfanyl group, all contributing to its biological activity .
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and furan moieties exhibit significant antimicrobial activity against various pathogens. The specific biological activity of this compound has been evaluated in vitro against several bacterial strains.
Key Findings:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
- Antifungal Activity : It has also been tested against various fungal strains, demonstrating efficacy against drug-resistant Candida species .
The mechanisms through which this compound exerts its biological effects involve interactions with key enzymes and receptors:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes involved in fungal cell wall synthesis and bacterial replication.
- Receptor Modulation : The compound may interact with specific receptors in microbial cells that lead to altered cellular functions or death .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with other triazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-... | C18H17ClN4O2S | Chlorinated variant |
| 2-{[4-Allyl-5-(2-furyl)-... | C19H20FN4O2S | Fluorinated variant |
| N-(4-methoxyphenyl)-... | C20H22N4O3S | Methoxy substitution |
The presence of both furan and triazole rings along with a sulfanyl group in N-(2,3-dimethylphenyl)-... enhances its biological activity compared to simpler analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential of N-(2,3-dimethylphenyl)-... as a scaffold for developing new antimicrobial agents. For instance:
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated various derivatives of thiazole compounds that share similar structural characteristics with our compound. The results indicated that modifications to the molecular structure significantly influenced antimicrobial potency against resistant strains .
- Cytotoxicity Assessments : In vitro tests have shown that related compounds exhibit cytotoxic effects against cancer cell lines like A549 (lung cancer) and Caco-2 (colon cancer), suggesting potential anticancer properties alongside antimicrobial effects .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for triazole ring formation.
- Catalysts : Use of KOH or NaH for deprotonation during alkylation steps .
Critical step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation via HPLC (≥95% purity) .
Basic: What analytical methods are most reliable for structural characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., furan C-H protons at δ 6.3–7.4 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (expected ~430–450 g/mol range).
- X-ray crystallography : Resolves stereochemistry of the triazole-sulfanyl linkage (if single crystals are obtainable) .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
Methodological approaches include:
- Substituent variation : Compare analogs with halogens (Cl, F), methoxy, or alkyl groups on the phenyl ring to assess anti-exudative or antimicrobial potency .
- Functional group swaps : Replace the prop-2-en-1-yl group with pyrrolidine or pyridine to test target selectivity (e.g., enzyme inhibition) .
Example SAR Table :
| Substituent on Phenyl Ring | Biological Activity (IC50) | Target Selectivity |
|---|---|---|
| 2,3-Dimethyl (parent) | 12 µM (Anti-inflammatory) | COX-2 |
| 4-Fluoro | 8 µM | COX-2/5-LOX dual |
| 3-Chloro | 25 µM | Antimicrobial |
| Data synthesized from . |
Advanced: How does environmental stability impact experimental design?
Answer:
The compound is sensitive to:
- Light : Degrades under UV exposure; store in amber vials at -20°C.
- pH : Hydrolyzes in acidic conditions (pH < 4); use neutral buffers for biological assays.
Mitigation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., triazole ring opening) .
Advanced: What in silico strategies predict binding mechanisms to therapeutic targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR) or bacterial dihydrofolate reductase. Key residues: Arg120 (COX-2) and Asp27 (DHFR) .
- MD simulations : Assess binding stability (50 ns trajectories) to prioritize analogs with lower RMSD values (<2 Å) .
Advanced: How to resolve contradictions in reported bioactivity data for structural analogs?
Answer:
Discrepancies arise from:
- Assay variability : Compare MIC values using standardized CLSI protocols for antimicrobial studies.
- Substituent effects : A 2-chlorophenyl group may enhance antifungal activity but reduce solubility, skewing in vitro/in vivo correlations .
Resolution : Meta-analysis of >10 analogs with shared scaffolds to identify trends (e.g., logP >3.5 correlates with membrane penetration) .
Advanced: What strategies enhance selectivity for specific enzyme isoforms?
Answer:
- Pharmacophore modeling : Map electrostatic/hydrophobic features to differentiate COX-1 vs. COX-2 binding pockets.
- Propargyl group substitution : Reduces off-target interactions with CYP450 enzymes (test via hepatic microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
